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Executive Summary

Zelicapavir (formerly EDP-938) is a novel, orally bioavailable small molecule inhibitor of the
respiratory syncytial virus (RSV) nucleoprotein (N-protein). Preclinical studies have
demonstrated its potent, nanomolar activity against both RSV-A and RSV-B subtypes, including
a range of clinical isolates. Zelicapavir acts on a post-entry viral replication step and has
shown a high barrier to the development of resistance in vitro. In vivo, Zelicapavir has
demonstrated significant antiviral efficacy in a non-human primate model of RSV infection. This
document provides a comprehensive overview of the preclinical data, including detailed
experimental protocols and key quantitative findings, to support further research and
development of this promising antiviral candidate.

Mechanism of Action

Zelicapavir is a non-fusion replication inhibitor that targets the highly conserved RSV N-
protein.[1][2] The N-protein is essential for viral replication, encapsidating the viral RNA
genome to form the ribonucleoprotein (RNP) complex, which serves as the template for
transcription and replication by the viral RNA-dependent RNA polymerase. By binding to the N-
protein, Zelicapavir disrupts its function, thereby inhibiting viral replication at a post-entry stage
of the viral life cycle.[1][2] Time-of-addition studies have confirmed that Zelicapavir retains its
antiviral activity even when introduced well after the initial viral infection of cells.[3]
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Figure 1: Mechanism of Action of Zelicapavir in the RSV Life Cycle.

In Vitro Antiviral Activity

Zelicapavir has demonstrated potent antiviral activity against a range of RSV-A and RSV-B
laboratory strains and clinical isolates across various cell lines, including physiologically
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relevant primary human bronchial epithelial cells (HBECs).[1][2][3]

Quantitative Data: In Vitro Efficacy

The half-maximal effective concentrations (EC50) for Zelicapavir were determined using
cytopathic effect (CPE) inhibition assays and viral load reduction assays (RT-qPCR).
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Cell Line RSV Strain Assay Type EC50 (nM) Reference
HEp-2 RSV-A Long CPE Inhibition 52+12 [2]
Viral Load
) 89 + 16 [2]
Reduction
RSV-A2 CPE Inhibition 28 [3]
Viral Load
. 54 (3]
Reduction
RSV-B VR-549 CPE Inhibition 72 [3]
Viral Load
) 110 [3]
Reduction
A549 RSV-A Long CPE Inhibition 34 [3]
Viral Load
. 84 (3]
Reduction
Vero RSV-A Long CPE Inhibition 34 [3]
Viral Load
. 70 (3]
Reduction
Viral Load
HBECs RSV-A Long ) 21 [1][2]
Reduction
Viral Load
RSV-A M37 ) 23 [1][2]
Reduction
Viral Load
RSV-B VR-955 ) 64 [1][2]
Reduction
o ) Virospot
Clinical Isolates 10 RSV-A Strains ] 43 (average) [3]
Reduction
10 RSV-B Virospot
] ) 51 (average) [3]
Strains Reduction

Experimental Protocols: In Vitro Assays
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e Cell Lines: HEp-2 (human epidermoid carcinoma), A549 (human alveolar basal epithelial),
Vero (African green monkey kidney), and primary human bronchial epithelial cells (HBECs)
were used.[2][3]

» Virus Strains: Laboratory-adapted strains (RSV-A Long, RSV-A2, RSV-A M37, RSV-B VR-
955) and a panel of 20 clinical isolates (10 RSV-A, 10 RSV-B) were utilized for activity
testing.[2][3]

o Cells were seeded in 96-well plates and allowed to adhere.

o Cells were infected with RSV at a specified multiplicity of infection (MOI).
o Serial dilutions of Zelicapavir were added to the infected cells.

o Plates were incubated for 5-6 days.

o Cell viability was assessed using a reagent such as CellTiter-Glo®.

o EC50 values were calculated as the drug concentration required to inhibit virus-induced cell
death by 50%.[2][3]

» Cells were infected and treated with Zelicapavir as described for the CPE assay.
 After the incubation period, total RNA was extracted from the cells.

o Reverse transcription quantitative polymerase chain reaction (RT-gPCR) was performed to
quantify RSV-specific RNA levels.

o EC50 values were calculated as the drug concentration that reduced viral RNA levels by
50% compared to untreated controls.[2]

In Vivo Efficacy

The in vivo antiviral activity of Zelicapavir was evaluated in an African green monkey model,
which is a well-established model for RSV infection.[4]
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Quantitative Data: In Vivo Efficacy in African Green

Monkeys

Treatment

Outcome

Animal Model . Result Reference
Regimen Measure
Viral load was
below the limit of
detection by day
100 mg/kg RSV RNAIn 3 post-infection,

African Green

Monkey

Zelicapavir, oral,

twice daily for 6

days

Bronchoalveolar
Lavage (BAL)
Fluid

compared to a
peak of 106
copies/mL on
day 5in
untreated

animals.

Experimental Protocol: Non-Human Primate Model
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Figure 2: Experimental Workflow for the In Vivo Efficacy Study in African Green Monkeys.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15566439?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

e Animal Model: Adult African green monkeys were used.

¢ Acclimation: Animals were acclimated to the facility prior to the study.

e Dosing: Animals were orally dosed with Zelicapavir (100 mg/kg) or a placebo, twice daily for

6 days. Dosing commenced 24 hours prior to virus inoculation.[4]

« Infection: On day 0, animals were anesthetized and infected via intratracheal inoculation with

an RSV-A strain.

o Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected at multiple time points

(e.qg., days 3, 5, and 7 post-infection).

 Viral Load Quantification: RSV RNA levels in the BAL fluid were quantified using RT-qgPCR to
determine the extent of viral replication and the effect of the treatment.[4]

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of Zelicapavir was assessed in multiple preclinical species

following both intravenous and oral administration.

Juantitati . p} Kineti

. Oral Bioavailability = Key In Vitro
Species Reference
(%) Parameters
Caco-2 Permeability:
Mouse 35.4% [1114]
3.6 x 10~ cm/sec
Human Liver
Microsome Intrinsic
Rat 35.7% [1][4]
Clearance: 5
pL/min/mg
Dog 27.1% [1][4]
Monkey 39.5% [1114]

Experimental Protocols: Pharmacokinetic Studies

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b15566439?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.benchchem.com/product/b15566439?utm_src=pdf-body
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Animal Models: Pharmacokinetic studies were conducted in mice, rats, dogs, and
cynomolgus monkeys.[4]

» Administration: Zelicapavir was administered as a single intravenous dose to determine
clearance and volume of distribution, and as a single oral dose (formulated in 0.5%
methylcellulose) to determine absorption and bioavailability.[1][4]

o Sample Collection: Blood samples were collected at various time points post-dosing. Plasma
was separated for drug concentration analysis.

» Bioanalysis: Plasma concentrations of Zelicapavir were determined using a validated LC-
MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

e In Vitro Assays:

o Permeability: Caco-2 cell monolayers were used to assess the in vitro permeability of
Zelicapavir.[4]

o Metabolic Stability: Human liver microsomes were used to determine the in vitro intrinsic
clearance rate.[4]

Resistance Profile

In vitro resistance studies indicate that Zelicapavir has a high barrier to resistance compared
to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[1][2] Viruses that
did develop resistance to Zelicapavir contained mutations in the N-protein, confirming its
target.[2] Importantly, these resistant variants often demonstrated reduced viral fithess
compared to the wild-type virus.[3] No cross-resistance was observed with other classes of
RSV inhibitors.[1]

Conclusion

The preclinical data for Zelicapavir strongly support its development as a potent, orally
administered antiviral for the treatment of RSV infection. It demonstrates robust in vitro activity
against a wide range of RSV strains and significant in vivo efficacy in a relevant non-human
primate model. Its mechanism of action, targeting the essential N-protein, combined with a high
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barrier to resistance and favorable pharmacokinetic properties across multiple species,
establishes a solid foundation for its continued clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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